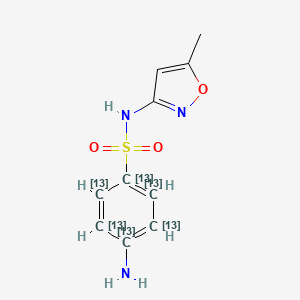

Sulfamethoxazole-13C6

描述

Sulfamethoxazole-13C6 is a 13C-labeled version of Sulfamethoxazole, a sulfonamide bacteriostatic antibiotic. This compound is primarily used in scientific research to study drug metabolism and pharmacokinetics. Sulfamethoxazole itself is a competitive antagonist of para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamethoxazole-13C6 involves the incorporation of 13C isotopes into the Sulfamethoxazole molecule. This is typically achieved through a series of chemical reactions that replace the carbon atoms in the phenyl ring with 13C-labeled carbon atoms. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of 13C-labeled reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of 13C isotopes. The production is carried out under stringent quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions

Sulfamethoxazole-13C6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfone derivatives, while reduction can yield amine derivatives .

科学研究应用

Sulfamethoxazole-13C6 is widely used in scientific research for various applications, including:

Chemistry: Used to study the chemical properties and reactivity of Sulfamethoxazole.

Biology: Used to investigate the biological effects and mechanisms of action of Sulfamethoxazole.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sulfamethoxazole.

Industry: Used in the development and testing of new antibiotics and other pharmaceutical compounds.

作用机制

Sulfamethoxazole-13C6 exerts its effects by inhibiting bacterial dihydrofolic acid synthesis. This is due to its structural similarity to para-aminobenzoic acid (PABA), which is a substrate for the enzyme dihydropteroate synthase. By competing with PABA, this compound prevents the synthesis of dihydrofolic acid, which is essential for bacterial growth and replication .

相似化合物的比较

Similar Compounds

Sulfamethoxazole: The non-labeled version of Sulfamethoxazole-13C6.

Sulfamethoxazole-d4: A deuterium-labeled version of Sulfamethoxazole.

Sulfamethoxazole sodium: A sodium salt form of Sulfamethoxazole.

Uniqueness

This compound is unique due to its 13C labeling, which makes it particularly useful for studying metabolic pathways and drug interactions. The incorporation of 13C isotopes allows for precise tracking and analysis using techniques such as mass spectrometry .

生物活性

Sulfamethoxazole-13C6 is a carbon-13 labeled derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. This compound plays a significant role in pharmacological research, particularly in studies related to drug metabolism and the pharmacokinetics of sulfonamides. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Sulfamethoxazole acts as a competitive antagonist of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, sulfamethoxazole disrupts the production of dihydrofolate, leading to a bacteriostatic effect against a broad spectrum of Gram-positive and Gram-negative bacteria . The introduction of carbon-13 isotopes in this compound allows researchers to trace the compound's metabolic pathways and interactions within biological systems more effectively.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied extensively. In broiler chickens, for instance, research indicated that after administration, the compound exhibited predictable pharmacokinetic behavior characterized by parameters such as peak concentration (Cmax), peak time (Tmax), and area under the curve (AUC) values . The study utilized high-performance liquid chromatography (HPLC) coupled with mass spectrometry to quantify concentrations over time, revealing significant insights into absorption and elimination profiles.

| Parameter | Value |

|---|---|

| Cmax | 0.5 µg/ml |

| Tmax | 2 hours |

| AUCt | 15 µg·h/ml |

| AUC∞ | 20 µg·h/ml |

Effects on Algal Species

Recent research has explored the impact of sulfamethoxazole on non-target organisms such as algae. A study conducted on the green alga Raphidocelis subcapitata demonstrated that exposure to sulfamethoxazole at environmentally relevant concentrations did not significantly affect algal growth. However, at higher concentrations (300 μg L–1), there was a notable reduction in growth by 63%, along with significant changes in gene expression profiles related to DNA replication and repair pathways . This suggests potential genotoxic effects at elevated concentrations.

Key Findings from Algal Studies:

- Low Concentration (5 μg L–1) : No significant impact on algal density.

- High Concentration (300 μg L–1) :

- Growth inhibition of 63%.

- 1,103 differentially expressed genes identified.

- Downregulation of base and nucleotide excision repair pathways.

Case Study 1: Pharmacokinetics in Veterinary Medicine

A study involving broiler chickens evaluated the pharmacokinetics of sulfamethoxazole and trimethoprim combination therapies. The results indicated effective absorption and metabolism patterns that could influence dosing regimens in veterinary applications. The isotopically labeled this compound provided precise tracking capabilities for understanding how these drugs interact within animal systems .

Case Study 2: Environmental Impact Assessment

Another significant area of research involves assessing the environmental risks associated with sulfamethoxazole use. Studies have shown that even low concentrations can affect aquatic ecosystems by altering algal growth dynamics and potentially disrupting food webs . The use of this compound in these studies helps elucidate the compound's behavior in natural water bodies.

属性

IUPAC Name |

4-amino-N-(5-methyl-1,2-oxazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKIGFTWXXRPMT-AHBHZWPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746783 | |

| Record name | 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-90-0 | |

| Record name | 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1196157-90-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。